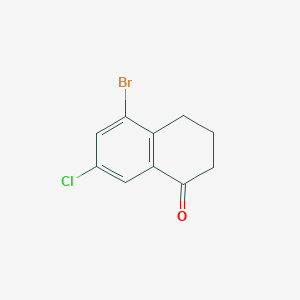

5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one

Description

5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one (CAS 1260018-38-9) is a halogenated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, featuring bromine and chlorine substituents at positions 5 and 7, respectively. Its molecular formula is C₁₀H₈BrClO, with a molecular weight of 259.53 g/mol . The DHN core consists of a bicyclic structure with a partially saturated cyclohexanone ring, which adopts a chair conformation due to sp³ hybridization at C5 and C6 . This compound is of interest in medicinal chemistry due to the bioactivity of DHN derivatives, including anti-neuroinflammatory, anticancer, and antifungal properties .

Properties

IUPAC Name |

5-bromo-7-chloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOTVTQZHPADGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Br)Cl)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239212 | |

| Record name | 5-Bromo-7-chloro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260018-38-9 | |

| Record name | 5-Bromo-7-chloro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260018-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-chloro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one typically involves the halogenation of a naphthalenone precursor. Common synthetic routes may include:

Halogenation: Introduction of bromine and chlorine atoms using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.

Catalysis: Use of catalysts such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation processes, ensuring high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction to less oxidized forms using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like hydroxide (OH-) or amines (NH2R).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted naphthalenones.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways and enzyme interactions.

Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Application in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of DHN derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of DHN Derivatives

Structural and Crystallographic Insights

- Crystal Packing: In the 7-bromo-5-chloro analog, the cyclohexanone ring adopts a chair conformation, and the dihedral angle between aromatic rings is ~51.7°, influencing intermolecular interactions like C–H···π stacking .

- Halogen Effects: Bromine and chlorine at positions 5 and 7 create distinct electronic environments.

Biological Activity

5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one is a naphthalene derivative characterized by the presence of bromine and chlorine substituents. Its chemical structure can be represented as follows:

This compound belongs to a broader class of naphthoquinones, which have been extensively studied for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthoquinone derivatives. For instance, compounds similar to 5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one have shown promising results in inhibiting various cancer cell lines.

Case Study: Anticancer Efficacy

A study investigating anilino-1,4-naphthoquinones demonstrated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including HuCCA-1 (cholangiocarcinoma) and HepG2 (hepatocellular carcinoma). The most potent compounds had IC50 values ranging from 1.75 to 27.91 μM . This indicates that structural modifications in naphthoquinone derivatives can lead to enhanced anticancer activity.

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 3 | HuCCA-1 | 1.75 | >20 |

| Compound 8 | HepG2 | 19.07 | >15 |

| Compound 10 | A549 | 27.91 | >10 |

The mechanism by which 5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one exerts its anticancer effects may involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Studies have shown that naphthoquinones can disrupt mitochondrial function and induce oxidative stress, which is critical for triggering cell death pathways .

Mitochondrial Effects

Naphthoquinones have been found to interact with mitochondrial membranes, causing uncoupling of oxidative phosphorylation and promoting apoptosis through the opening of the mitochondrial permeability transition pore . This mechanism is significant for developing therapeutic agents targeting cancer cells.

Pharmacological Applications

The pharmacological implications of 5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one extend beyond anticancer activity. Its potential use as a therapeutic agent in treating other diseases has been explored:

- Antimicrobial Activity : Similar compounds have shown activity against various bacterial strains, suggesting a broader application in infectious diseases.

- Anti-inflammatory Properties : Naphthoquinones are also being investigated for their ability to modulate inflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.